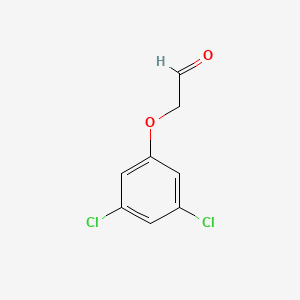

2-(3,5-Dichlorophenoxy)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNUOZUHNBBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Phenoxy Compound Chemistry

Halogenated phenoxy compounds are a class of organic molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms and linked to another chemical moiety via an ether bond. nih.govnoaa.gov The presence and positioning of halogen atoms, such as chlorine, on the aromatic ring can significantly influence the compound's physicochemical properties, including its electronic effects, lipophilicity, and metabolic stability. researchgate.netnih.gov

The 3,5-dichloro substitution pattern, as would be present in 2-(3,5-Dichlorophenoxy)acetaldehyde, is known to impart specific electronic characteristics. The two chlorine atoms act as electron-withdrawing groups, which can affect the reactivity of the phenoxy ring and the attached acetaldehyde (B116499) side chain. This substitution pattern is found in various commercially and scientifically important molecules, including herbicides and pharmaceutical intermediates. epa.govresearchgate.net For instance, the related compound (3,5-Dichlorophenoxy)acetic acid is a known chemical substance, highlighting the stability and accessibility of this substituted phenoxy scaffold.

The study of halogenated phenoxy compounds is crucial in fields ranging from medicinal chemistry to environmental science. nih.govnih.gov In drug discovery, halogenation is a common strategy to enhance the potency and pharmacokinetic profile of bioactive molecules. researchgate.netnih.gov In environmental chemistry, the persistence and potential toxicity of some halogenated phenoxy derivatives, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), are areas of active investigation. acs.orgmdpi.com The degradation pathways of such compounds often involve the initial transformation of the side chain, making the nature of the attached group critically important. nih.gov

Significance of Acetaldehyde Moieties in Advanced Organic Synthesis

The acetaldehyde (B116499) moiety, with its reactive aldehyde functional group, is a cornerstone of organic synthesis. wikipedia.orggeeksforgeeks.orgpcc.eu Aldehydes are versatile electrophiles that readily participate in a wide array of chemical transformations, making them valuable building blocks for constructing more complex molecules. wikipedia.orggeeksforgeeks.org

Key reactions involving the acetaldehyde group include:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. wikipedia.orgorgsyn.org

Aldol (B89426) Condensation: In the presence of a base or acid, acetaldehyde can react with itself or other enolizable carbonyl compounds to form β-hydroxy aldehydes or ketones, which are pivotal intermediates in carbon-carbon bond formation. wikipedia.org

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

The incorporation of an acetaldehyde functional group into a molecule like 2-(3,5-Dichlorophenoxy)acetaldehyde would render it a highly useful synthetic intermediate. geeksforgeeks.orgbritannica.comiitk.ac.in It could serve as a precursor for the synthesis of a variety of derivatives, including the corresponding alcohol (2-(3,5-Dichlorophenoxy)ethanol), carboxylic acid ((3,5-Dichlorophenoxy)acetic acid), and various heterocyclic structures.

Current Research Landscape and Underexplored Aspects of 2 3,5 Dichlorophenoxy Acetaldehyde

Classical Approaches to Phenoxyacetaldehyde Synthesis

Traditional methods for preparing phenoxyacetaldehydes have long been staples in organic synthesis. These approaches are characterized by their reliability and the use of readily available reagents.

The Williamson ether synthesis is a cornerstone of classical organic chemistry and provides a direct route to the aryloxy ether linkage. acs.org This method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this involves the reaction of 3,5-dichlorophenol with a protected form of 2-haloacetaldehyde, such as 2-bromoacetaldehyde diethyl acetal (B89532).

The reaction proceeds in two main steps:

Deprotonation: 3,5-Dichlorophenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding 3,5-dichlorophenoxide. This anion is a potent nucleophile.

Nucleophilic Substitution: The phenoxide then displaces the halide from the haloacetal in an SN2 reaction, forming this compound diethyl acetal.

Deprotection: The resulting acetal is then hydrolyzed under acidic conditions to yield the final aldehyde product, this compound.

The use of an acetal is crucial as it protects the reactive aldehyde group from participating in undesired side reactions under the basic conditions of the etherification step.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Step | Reactants | Reagents & Solvents | Typical Conditions |

|---|---|---|---|

| 1. Etherification | 3,5-Dichlorophenol, 2-Bromoacetaldehyde diethyl acetal | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Heating under reflux for several hours |

| 2. Hydrolysis | This compound diethyl acetal | Aqueous Acid (e.g., HCl, H2SO4), Solvent (e.g., THF) | Stirring at room temperature |

An alternative classical route involves the synthesis of the corresponding alcohol, 2-(3,5-dichlorophenoxy)ethanol, which is then oxidized to the aldehyde. The precursor alcohol can be readily prepared via the Williamson ether synthesis using 3,5-dichlorophenol and 2-chloroethanol.

The critical step in this pathway is the partial oxidation of the primary alcohol to an aldehyde. Over-oxidation to the corresponding carboxylic acid (3,5-dichlorophenoxyacetic acid) is a common side reaction that must be controlled. Classic methods often use chromium-based reagents. For instance, the oxidation of ethanol (B145695) to ethanal can be achieved using an acidified solution of sodium dichromate, where careful temperature control and immediate distillation of the lower-boiling point aldehyde are necessary to prevent further oxidation. youtube.comyoutube.com However, modern, milder oxidizing agents are now more commonly employed for better selectivity and to avoid the toxicity of chromium compounds.

Reagents such as Pyridinium chlorochromate (PCC) or a Swern oxidation provide more controlled conversion to the aldehyde. A particularly effective method is the use of Dess-Martin periodinane (DMP) in a solvent like dichloromethane, which efficiently oxidizes primary alcohols to aldehydes at room temperature with high yields. chemicalbook.com

Table 2: Comparison of Oxidation Methods for Primary Alcohols

| Method | Oxidizing Agent | Solvent | Key Features |

|---|---|---|---|

| Acidified Dichromate | Na2Cr2O7 / H2SO4 | Water | Strong oxidizer; risk of over-oxidation; requires immediate product removal. youtube.com |

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (DCM) | Milder than dichromate; good yields for aldehydes. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | Requires low temperatures (-78 °C); avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | High selectivity; operates at room temperature; good yields. chemicalbook.com |

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods, particularly through the use of transition metal catalysis.

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions to form C-O bonds, offering an alternative to the classical Williamson ether synthesis. ccspublishing.org.cnresearchgate.net Reactions such as the Buchwald-Hartwig and Ullmann C-O couplings can be used to form the aryloxy linkage in this compound.

These reactions typically involve a palladium or copper catalyst, which facilitates the coupling of an aryl halide (or triflate) with an alcohol. youtube.com For the synthesis of the target compound, this could involve coupling 1,3-dichloro-5-iodobenzene (B1583806) with ethylene (B1197577) glycol, followed by selective oxidation of one of the alcohol groups. Alternatively, 3,5-dichlorophenol could be coupled with a vinyl ether, followed by hydrolysis. These methods often proceed under milder conditions than classical approaches and exhibit broad functional group tolerance. organicreactions.org

The principles of chemo- and regioselectivity are critical in synthesizing complex molecules like this compound efficiently. nih.govnih.gov When working with multifunctional precursors, it is essential to direct reactions to a specific site. For instance, when etherifying 3,5-dichlorophenol, the reaction must be selective for the hydroxyl group (chemoselectivity) without reacting at the chlorinated aromatic ring. The inherent nucleophilicity of the phenoxide compared to the unactivated C-Cl bonds ensures this selectivity under Williamson conditions.

Regioselectivity becomes paramount when starting with a precursor like 1,3,5-trichlorobenzene. A synthetic plan would require the selective substitution of only one chlorine atom with a hydroxyl or an ethoxyacetaldehyde (B8798478) group, which can be a significant challenge. This often requires carefully chosen catalysts or directing groups to achieve the desired 3,5-substitution pattern.

Derivatization from Related Dichlorophenoxy Compounds

Another powerful strategy is to synthesize the target aldehyde from a closely related and often more accessible dichlorophenoxy compound. A prime candidate for this approach is 3,5-dichlorophenoxyacetic acid. The conversion of a carboxylic acid to an aldehyde can be accomplished through a two-step reduction-oxidation sequence.

A known synthetic pathway involves the reduction of a similar compound, 2-(3,5-dichlorophenyl)acetic acid, to its corresponding alcohol using a reducing agent like borane (B79455) tetrahydrofuran (B95107) complex. chemicalbook.com This intermediate alcohol is then oxidized to the final aldehyde using a mild and selective reagent such as Dess-Martin periodinane (DMP). chemicalbook.com This sequence avoids the use of harsh reagents and provides a controlled route from the carboxylic acid to the aldehyde.

This derivatization approach highlights the versatility of synthetic planning, allowing for the transformation of one functional group into another on a pre-formed molecular scaffold.

Aldehyde Group Reactivity

The aldehyde functional group is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and an R group. The polar nature of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic site, prone to attack by nucleophiles. libretexts.orgopenstax.org

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is a fundamental reaction of aldehydes. numberanalytics.com It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

While this compound itself is achiral, nucleophilic addition can lead to the formation of a new chiral center at the carbonyl carbon. For instance, the reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would introduce a new alkyl or aryl group, resulting in a secondary alcohol with a newly formed stereocenter. The stereochemical outcome of such reactions, whether yielding a racemic mixture or exhibiting some degree of stereoselectivity, would depend on the specific reagents and reaction conditions, including the potential use of chiral catalysts or auxiliaries.

Common nucleophilic addition reactions applicable to this compound include:

Cyanohydrin formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid yields a cyanohydrin.

Acetal formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org Cyclic acetals are particularly stable and are often used as protecting groups for the aldehyde functionality. libretexts.org

Oxidation and Reduction Pathways to Carboxylic Acids and Alcohols

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Aldehydes are among the most easily oxidized functional groups. libretexts.org They can be converted to carboxylic acids by a variety of oxidizing agents. libretexts.orgorganic-chemistry.org Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) libretexts.orgreddit.com

Chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid. reddit.com

Tollens' reagent (Ag₂O in aqueous ammonia), which provides a mild and selective oxidation. youtube.com

The oxidation of this compound would yield 2-(3,5-Dichlorophenoxy)acetic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol, 2-(3,5-Dichlorophenoxy)ethanol. This is typically achieved using hydride reagents. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce carboxylic acids and their derivatives. libretexts.org

Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is another effective method for reducing aldehydes to primary alcohols.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, or Tollens' Reagent | 2-(3,5-Dichlorophenoxy)acetic acid |

| Reduction | NaBH₄ or LiAlH₄ | 2-(3,5-Dichlorophenoxy)ethanol |

Condensation Reactions, Including Aldol (B89426) and Knoevenagel Types

Aldol Condensation: The aldol reaction is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. libretexts.org this compound has two α-hydrogens (on the carbon adjacent to the carbonyl group) which can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the aldehyde. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde (an aldol addition product). wikipedia.org Upon heating, this intermediate can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, the final aldol condensation product. masterorganicchemistry.comtminehan.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorientjchem.org Examples of such compounds include diethyl malonate, malonic acid, and ethyl acetoacetate. wikipedia.org In a typical Knoevenagel condensation, this compound would react with a compound like malonic acid in the presence of a weak base (like pyridine (B92270) or piperidine) as a catalyst. wikipedia.orgorientjchem.org The reaction involves a nucleophilic addition followed by dehydration to yield a conjugated system. wikipedia.org When malonic acid is used, the reaction is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Dichlorophenoxy Moiety Reactivity

The dichlorophenoxy portion of the molecule also possesses distinct reactivity, primarily centered on the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution Patterns on the Chlorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring influence both the rate of the reaction and the position of the incoming electrophile. libretexts.orguci.edu

In this compound, the benzene ring has three substituents to consider: two chlorine atoms and an acetaldehydoxy group (-O-CH₂CHO).

Chlorine atoms: Halogens are deactivating yet ortho-, para-directing. uci.eduyoutube.com They are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack, but they can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions. youtube.com

Acetaldehydoxy group: The ether oxygen has lone pairs that can be donated into the ring via resonance, making it an activating, ortho-, para-directing group. youtube.com

The acetaldehydoxy group directs to positions 2, 4, and 6.

The chlorine at position 3 directs to positions 2, 4, and 6.

The chlorine at position 5 directs to positions 2, 4, and 6.

All substituents direct incoming electrophiles to the same available positions on the ring: C2, C4, and C6. However, the acetaldehydoxy group is an activating group, while the chlorine atoms are deactivating. The activating effect of the ether group will likely dominate, making the ring more reactive than benzene itself, but the deactivating inductive effect of the two chlorine atoms will temper this. Steric hindrance may also play a role, potentially favoring substitution at the C4 and C6 positions over the more hindered C2 position. Therefore, electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield a mixture of 2-, 4-, and 6-substituted products.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -O-CH₂CHO | 1 | Activating (Resonance) | Ortho, Para |

| -Cl | 3 | Deactivating (Inductive) | Ortho, Para |

| -Cl | 5 | Deactivating (Inductive) | Ortho, Para |

Cleavage of the Ether Linkage and Its Mechanistic Implications

Ethers are generally unreactive, but the C-O bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI. libretexts.orglibretexts.org Cleavage of aryl alkyl ethers, such as this compound, follows a specific mechanism. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the ether oxygen by the strong acid. numberanalytics.comyoutube.com This makes the oxygen a better leaving group. masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile will attack the less sterically hindered alkyl carbon in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org Attack on the sp²-hybridized aromatic carbon is disfavored. masterorganicchemistry.com

Therefore, the cleavage of this compound with a strong acid like HBr would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methylene carbon (the carbon of the -CH₂CHO group). This would break the C-O bond, yielding 3,5-dichlorophenol and 2-bromoacetaldehyde as the products. Diaryl ethers are generally resistant to cleavage by acids. libretexts.orglibretexts.org

Reactivity of Carbon-Halogen Bonds under Various Conditions

The this compound molecule possesses two carbon-chlorine (C-Cl) bonds on a benzene ring. The reactivity of these bonds is significantly influenced by the electronic environment of the aromatic system and the presence of other functional groups.

Halogenoarenes, such as dichlorobenzene derivatives, are generally less reactive towards nucleophilic substitution reactions compared to their aliphatic counterparts, the halogenoalkanes. savemyexams.com This reduced reactivity is attributed to the partial double-bond character of the C-Cl bond. This characteristic arises from the delocalization of a lone pair of electrons from the chlorine atom into the π-system of the benzene ring, which strengthens the bond. savemyexams.com Consequently, harsh conditions, such as high temperatures and pressures, are typically required to cleave this bond via nucleophilic attack. savemyexams.com

Despite this general stability, the C-Cl bonds in this compound can participate in reactions under specific catalytic conditions. The relative reactivity of C-Cl bonds in substituted dichlorobenzenes can be influenced by the position of the substituents. researchgate.net For instance, in cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes, the C-Cl bond that is preferentially cleaved can be predicted based on the electronic and steric environment. researchgate.net

The table below summarizes the expected reactivity of the C-Cl bonds in this compound under different reaction types, based on the behavior of similar compounds.

| Reaction Type | Reagents and Conditions | Expected Reactivity of C-Cl Bonds |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., OH⁻, RO⁻) at high temperatures and pressures | Low reactivity due to the partial double-bond character of the C-Cl bond. savemyexams.com |

| Reduction | Pd/C catalyst with a hydrogen source (e.g., 2-propanol) in a basic medium | Possible, with potential for regioselective cleavage of one C-Cl bond over the other. researchgate.net |

| Coupling Reactions (e.g., Suzuki, Heck) | Transition metal catalysts (e.g., Palladium, Nickel complexes) with appropriate coupling partners | Likely to occur, a common transformation for aryl halides. |

| Radical Anion Nucleophilic Substitution | Cobalt-catalyzed reactions | Can facilitate the cleavage of C-Cl bonds under milder conditions than traditional nucleophilic aromatic substitution. researchgate.net |

This table is generated based on reactivity data from analogous compounds and established chemical principles.

Intramolecular Reactions and Rearrangements

The structure of this compound, featuring both an aldehyde and a phenoxy group, allows for the possibility of intramolecular reactions, particularly cyclization events. Such reactions are often thermodynamically favored if they lead to the formation of stable five- or six-membered rings. youtube.com

One potential intramolecular reaction is an intramolecular aldol-type reaction . Although the phenoxy group itself is not a classic enolizable system, reactions involving the aldehyde's α-carbon could theoretically occur under specific basic or acidic conditions. However, a more plausible intramolecular cyclization would be a Friedel-Crafts-type reaction . Under strong acid catalysis, the aldehyde could be protonated, and the resulting electrophilic center could be attacked by the electron-rich dichlorophenyl ring, leading to a cyclized product. The feasibility of this would depend on the activation of the aromatic ring, which is somewhat deactivated by the two chlorine atoms.

Another possibility is an intramolecular acetal formation if a diol is present in the reaction mixture or if the molecule itself contained a hydroxyl group at an appropriate distance from the aldehyde. youtube.com

The table below outlines potential intramolecular reactions for this compound.

| Reaction Type | Conditions | Potential Product |

| Intramolecular Aldol-type Reaction | Acidic or basic catalysis | Formation of a cyclic hemiacetal or a dehydrated cyclic product. youtube.comyoutube.com |

| Intramolecular Friedel-Crafts Acylation | Strong Lewis or Brønsted acid | Formation of a tricyclic system. |

| Intramolecular Cannizzaro Reaction | Strong base (if α-hydrogens are absent or unreactive) | Disproportionation to a primary alcohol and a carboxylic acid (less likely due to the presence of α-hydrogens). |

This table is generated based on known intramolecular reactions of aldehydes and related aromatic compounds.

It is important to note that the aldehyde group itself is highly reactive towards nucleophiles and can undergo a variety of other transformations, such as oxidation to a carboxylic acid or reduction to an alcohol. The specific reaction pathway that this compound will follow is highly dependent on the reaction conditions and the reagents employed.

An in-depth search for computational and theoretical chemistry studies on the specific compound this compound has not yielded any publicly available research data. Scientific literature on related compounds, such as 2-(3,5-Dichlorophenyl)-2-oxo-acetaldehyde and various dichlorophenoxyacetic acid derivatives, exists but does not provide the specific computational analysis required to address the user's request.

Therefore, it is not possible to generate an article that adheres to the provided outline and maintains scientific accuracy, as no data could be found for the following sections:

Computational and Theoretical Chemistry Studies of 2 3,5 Dichlorophenoxy Acetaldehyde

Computational Design and Prediction of Novel Transformations

Without dedicated research on 2-(3,5-Dichlorophenoxy)acetaldehyde, any attempt to create the requested content would be speculative and would not meet the required standards of a professional and authoritative scientific article.

2 3,5 Dichlorophenoxy Acetaldehyde As a Strategic Synthetic Intermediate

Precursor for Advanced Organic Building Blocks

The aldehyde functionality in 2-(3,5-Dichlorophenoxy)acetaldehyde suggests its potential as a versatile building block in organic synthesis. Aldehydes are known to undergo a wide range of chemical transformations, making them valuable intermediates.

Synthesis of Complex Phenoxyacetic Acid Derivatives

Theoretically, this compound could be oxidized to form 2-(3,5-Dichlorophenoxy)acetic acid, a compound belonging to a class with known biological activities. wikipedia.orgnih.gov The synthesis of various phenoxyacetic acid derivatives is well-established, often through the Williamson ether synthesis by reacting a phenolate (B1203915) with a chloroacetate. wikipedia.org However, the pathway from this compound to more complex derivatives is not specifically documented.

Construction of Fused and Bridged Heterocyclic Systems

Aldehydes are common starting materials for the synthesis of heterocyclic compounds through various condensation and cyclization reactions. It is plausible that this compound could serve as a precursor for dichlorophenoxy-substituted heterocycles. sphinxsai.comamazonaws.com However, specific examples of its use in constructing fused and bridged systems are not found in the available literature.

Role in Multi-Step Synthesis of Biologically Active Compounds

Phenoxyacetic acid derivatives have been investigated for a range of biological activities, including herbicidal, anti-diabetic, anti-inflammatory, and antimicrobial properties. jetir.orgnih.govmdpi.com Given that this compound is a potential precursor to a dichlorinated phenoxyacetic acid, it could theoretically be an intermediate in the synthesis of such biologically active molecules. The chlorine substitution pattern on the phenyl ring is a common feature in many active compounds, suggesting that derivatives of this compound could be of interest in medicinal chemistry and agrochemistry. nih.gov

Utilization in Polymer Chemistry and Materials Science Applications

The reactivity of the aldehyde group allows for its incorporation into polymer structures through reactions like condensation polymerization. While phenoxy-containing polymers are known for their thermal stability and other desirable properties, the specific use of this compound in polymer chemistry or materials science is not documented.

Mechanistic Studies on the Biotransformation and Abiotic Degradation Pathways of 2 3,5 Dichlorophenoxy Acetaldehyde and Analogous Structures

Enzymatic Degradation Mechanisms in Microbial Systems

Microorganisms have evolved sophisticated enzymatic systems to degrade a wide array of xenobiotic compounds, including chlorinated phenoxyacetaldehydes. nih.gov The biodegradation of these compounds typically involves a series of coordinated enzymatic reactions that lead to the mineralization of the molecule.

Identification and Characterization of Enzymes Involved in Side-Chain Oxidation

The initial step in the microbial degradation of many phenoxyalkanoic acids and their derivatives is the oxidation of the side chain. While direct studies on 2-(3,5-Dichlorophenoxy)acetaldehyde are limited, extensive research on analogous structures like 2,4-dichlorophenoxyacetic acid (2,4-D) provides significant insights. In many soil bacteria, the cleavage of the ether linkage is initiated by a class of enzymes known as α-ketoglutarate-dependent dioxygenases. nih.govnih.gov

One of the most well-characterized enzymes is the 2,4-D dioxygenase, encoded by the tfdA gene, which catalyzes the conversion of 2,4-D to 2,4-dichlorophenol (B122985) and glyoxylate. nih.gov It is plausible that a similar enzymatic mechanism is responsible for the initial transformation of this compound, where an analogous dioxygenase would cleave the ether bond to yield 3,5-dichlorophenol (B58162) and acetaldehyde (B116499). The oxidation of the aldehyde group to a carboxylic acid can also occur, a common biological transformation. libretexts.orgyoutube.com

| Enzyme Class | Gene (example) | Substrate (Analogous) | Product(s) (Analogous) | Cofactor(s) |

| α-Ketoglutarate-dependent Dioxygenase | tfdA | 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, Glyoxylate | α-Ketoglutarate, Fe(II), O₂ |

| Aldehyde Dehydrogenase | aldH (generic) | Acetaldehyde | Acetic Acid | NAD(P)⁺ |

Role of Hydrolases and Dioxygenases in Chlorinated Aromatic Cleavage

Following the initial side-chain cleavage, the resulting chlorinated aromatic intermediate, in this case, 3,5-dichlorophenol, undergoes further degradation. This process is crucial for the complete mineralization of the original compound. The key enzymes involved are hydrolases and dioxygenases, which work in concert to open the aromatic ring. nih.govresearchgate.net

The first step in the degradation of the aromatic ring is typically hydroxylation, catalyzed by a monooxygenase or hydroxylase, to form a dihydroxylated intermediate (a catechol). For instance, 2,4-dichlorophenol is hydroxylated to form 3,5-dichlorocatechol (B76880) by 2,4-dichlorophenol hydroxylase (tfdB). researchgate.net This dichlorocatechol is then a substrate for ring-cleavage dioxygenases. researchgate.netnih.gov

These dioxygenases are classified based on their mode of cleavage:

Intradiol dioxygenases cleave the aromatic ring between the two hydroxyl groups.

Extradiol dioxygenases cleave the ring adjacent to one of the hydroxyl groups. nih.govdntb.gov.ua

The cleavage products are then further metabolized by a series of hydrolases and other enzymes, eventually funneling the carbon into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.goveltislab.com

| Enzyme | Gene (example) | Action | Substrate (Analogous) | Product (Analogous) |

| Dichlorophenol Hydroxylase | tfdB | Hydroxylation of the aromatic ring | 2,4-Dichlorophenol | 3,5-Dichlorocatechol |

| Chlorocatechol 1,2-Dioxygenase | tfdC | Intradiol ring cleavage | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate |

| Chloromuconate Cycloisomerase | tfdD | Isomerization | 2,4-Dichloro-cis,cis-muconate | 2-Chloro-cis-dienelactone |

| Dienelactone Hydrolase | tfdE | Hydrolysis | 2-Chloro-cis-dienelactone | Chloromaleylacetate |

| Maleylacetate Reductase | tfdF | Reduction | Chloromaleylacetate | β-Ketoadipate |

Genetic Basis of Microbial Degradation Pathways

The genetic determinants for the degradation of chlorinated phenoxy compounds are often located on mobile genetic elements such as plasmids and transposons. mdpi.com This facilitates their horizontal transfer among different bacterial species, contributing to the widespread ability of microbial communities to degrade these pollutants. nih.gov

The most extensively studied genetic system is the tfd gene cluster, originally identified on the plasmid pJP4 from Cupriavidus necator JMP134. nih.govmdpi.com This cluster contains the genes (tfdA, tfdB, tfdC, tfdD, tfdE, and tfdF) that encode the enzymes for the complete degradation of 2,4-D. nih.gov It is highly probable that microbial populations capable of degrading this compound would possess analogous gene clusters, potentially with variations in substrate specificity of the encoded enzymes. The regulation of these genes is often tightly controlled, with the xenobiotic compound or its metabolites acting as inducers of gene expression. nih.gov

Photochemical Degradation Mechanisms

In addition to microbial breakdown, abiotic processes such as photochemical degradation can contribute to the transformation of this compound in the environment, particularly in sunlit surface waters. nih.gov These reactions are driven by the absorption of solar radiation and can lead to the cleavage of chemical bonds and the formation of various transformation products.

Photo-induced Cleavage of the Ether Linkage

The ether linkage in phenoxy compounds is susceptible to cleavage upon absorption of ultraviolet (UV) radiation. researchgate.netacs.org Direct photolysis can occur when the molecule itself absorbs light energy, leading to an excited state that can result in bond scission. The energy of the absorbed photon can be sufficient to break the C-O bond of the ether linkage. nih.gov

Indirect photolysis is another important pathway, where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can then attack the ether linkage, leading to its cleavage. The cleavage of the ether bond in this compound would be expected to produce 3,5-dichlorophenol and an acetaldehyde radical.

Radical-Mediated Transformations of the Aldehyde and Aromatic Moiety

The initial photochemical events often generate radical species, which can then participate in a cascade of secondary reactions. researchgate.netnih.govacs.org The acetaldehyde radical formed from ether linkage cleavage can undergo further oxidation or react with other molecules.

The aromatic moiety, 3,5-dichlorophenol, is also subject to radical-mediated transformations. Hydroxyl radicals, potent and non-selective oxidants, can attack the aromatic ring, leading to hydroxylation and, ultimately, ring opening. nih.gov Photoreductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can also occur, leading to less chlorinated phenolic compounds.

The aldehyde group itself can be a target for radical reactions. For example, it can be oxidized to a carboxylic acid group or undergo other transformations depending on the specific reaction conditions and the presence of other reactive species. researchgate.netacs.org

| Process | Initiator | Key Intermediates | Potential Products |

| Direct Photolysis | UV Radiation | Excited state molecule | 3,5-Dichlorophenol, Acetaldehyde radical |

| Indirect Photolysis | Reactive Oxygen Species (e.g., •OH) | Phenoxy radical, Acetaldehyde radical | 3,5-Dichlorophenol, Hydroxylated derivatives, Ring-opened products |

| Radical-mediated Reactions | Radicals (e.g., •OH) | Carbon-centered radicals, Phenoxy radicals | Chlorinated phenols, Carboxylic acids, Smaller organic fragments |

Other Abiotic Transformation Mechanisms in Environmental Systems

While biotic processes are significant in the degradation of many xenobiotic compounds, abiotic transformations also play a crucial role in the environmental fate of this compound and its structural analogs. These non-biological degradation pathways, which include photolysis and hydrolysis, can significantly influence the persistence and transformation of these compounds in various environmental compartments. The following sections detail the key abiotic mechanisms, drawing on research conducted on analogous structures, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D), due to the limited direct data on this compound.

Photolysis

Photolysis, or the decomposition of molecules by light, represents a significant abiotic degradation pathway for phenoxy herbicides in sunlit surface waters and on soil surfaces. cdc.govnih.gov The absorption of light energy can lead to the excitation of the molecule, resulting in a series of organic reactions or the generation of reactive oxygen species that can oxidize the compound. nih.gov

For the analogous compound 2,4-D, photolysis in aqueous solutions has been shown to proceed through the substitution of ring chlorines with hydroxyl groups and the cleavage of the ether bond. ucanr.edu The primary initial products identified from the photodecomposition of 2,4-D are 2-hydroxy-4-chlorophenoxyacetic acid and 2,4-dichlorophenol. ucanr.edu Further photolysis of these intermediates can lead to the formation of 1,2,4-trihydroxybenzene, which is unstable and rapidly oxidizes to form humic acids. ucanr.edu It is important to note that the photolysis of 2,4-D has not been observed under dry conditions. ucanr.edu

The rate of photolysis is influenced by various factors, including the intensity of light and the chemical medium. For instance, the direct photolysis of 2,4-D in water is considered a relatively slow process. researchgate.net In one study, the photolysis half-life of a butoxyethyl ester of 2,4-D under September sunlight in the southern United States was estimated to be about 14 days. researchgate.net Another study reported a 37% degradation of 2,4-D through photolysis in the absence of a photocatalyst. mdpi.com The photodegradation half-life of 2,4-D in an aerobic mineral soil has been reported to be 68 days. cdc.gov

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This process can be a significant degradation pathway for certain forms of phenoxy herbicides, particularly their ester formulations. invasive.orgnih.gov The rate of hydrolysis is dependent on the herbicide's structure, water pH, and temperature. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline waters. nih.gov

For 2,4-D, its ester formulations readily hydrolyze to the parent acid and the corresponding alcohol, especially in alkaline waters. invasive.org This rapid hydrolysis is a major transformation pathway for 2,4-D esters in natural water bodies. researchgate.net However, the hydrolysis of the acid form of 2,4-D under typical environmental conditions is considered to be a negligible process. cdc.gov

Transformation on Mineral Surfaces

The interaction with mineral surfaces in soil and sediments can also facilitate the abiotic transformation of pesticides. inflibnet.ac.inresearchfloor.org Reduced iron-bearing soil clays, such as ferruginous smectites, have been shown to rapidly transform herbicides like atrazine. wikipedia.org This process, termed "microbially induced" abiotic transformation, involves the reduction of the mineral by specific bacteria under anaerobic conditions, which then abiotically transforms the herbicide. wikipedia.org While direct evidence for this compound is lacking, this mechanism could potentially contribute to its degradation in anoxic environments rich in iron-bearing minerals.

Table of Abiotic Degradation Data for Analogous Compounds

| Compound | Transformation Process | Conditions | Half-life | Degradation Products | Reference |

| 2,4-D | Photolysis | Sunlit surface waters | - | 2-hydroxy-4-chlorophenoxyacetic acid, 2,4-dichlorophenol, 1,2,4-trihydroxybenzene | ucanr.edu |

| 2,4-D Butoxyethyl Ester | Photolysis | September sunlight (Southern US) | ~14 days | - | researchgate.net |

| 2,4-D | Photodegradation | Aerobic mineral soil | 68 days | - | cdc.gov |

| 2,4-D Esters | Hydrolysis | Alkaline waters | Rapid | 2,4-D acid, corresponding alcohol | invasive.org |

| 2,4-D Acid | Hydrolysis | Environmental conditions | Negligible | - | cdc.gov |

Advanced Analytical Techniques for the Characterization and Detection of 2 3,5 Dichlorophenoxy Acetaldehyde in Research Contexts

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 2-(3,5-Dichlorophenoxy)acetaldehyde, both ¹H and ¹³C NMR would provide critical information.

In a ¹H NMR spectrum, the aldehydic proton would be expected to appear as a singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons) in the downfield region, typically between 9 and 10 ppm. The methylene protons (-O-CH₂-) would likely resonate as a doublet, with a chemical shift influenced by the adjacent oxygen and aldehyde groups. The aromatic protons on the dichlorophenyl ring would exhibit a specific splitting pattern in the aromatic region (approximately 7-8 ppm), indicative of their substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The carbonyl carbon of the aldehyde group is characteristically found far downfield, often above 190 ppm. oregonstate.edu The carbons of the dichlorophenyl ring would appear in the aromatic region (around 110-160 ppm), with the carbon atoms directly bonded to chlorine atoms showing distinct chemical shifts. The methylene carbon would be observed in the aliphatic region, shifted downfield by the adjacent oxygen atom.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 9.8 | t (triplet) |

| Methylene H (-O-CH₂-) | 4.5 - 4.8 | d (doublet) |

| Aromatic H (at C2, C6) | 7.0 - 7.2 | d (doublet) |

| Aromatic H (at C4) | 7.2 - 7.4 | t (triplet) |

Note: This data is predictive and has not been experimentally verified. Actual values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C (C=O) | 195 - 205 |

| Aromatic C (C-O) | 155 - 160 |

| Aromatic C (C-Cl) | 130 - 135 |

| Aromatic C (C-H) | 115 - 130 |

| Methylene C (-O-CH₂-) | 65 - 75 |

Note: This data is predictive and has not been experimentally verified.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₆Cl₂O₂), HRMS would confirm the molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Common fragmentation patterns for aldehydes in mass spectrometry include the loss of a hydrogen atom or the entire CHO group. libretexts.org For this specific compound, cleavage of the ether bond or loss of the dichlorophenyl group would also be expected fragmentation pathways, providing further structural confirmation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. tutorchase.com For this compound, the most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the aldehyde, typically appearing between 1720 and 1740 cm⁻¹. tutorchase.comlibretexts.org

Other key absorptions would include the C-H stretch of the aldehyde group, which often appears as a pair of weaker bands between 2700 and 2800 cm⁻¹, and the C-O-C stretching of the ether linkage. tutorchase.comdocbrown.info Vibrations associated with the aromatic ring and the C-Cl bonds would also be present in the fingerprint region of the spectrum. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | 2700 - 2800 | Weak to Medium |

| Aromatic C-H | Stretch | ~3030 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Note: This data is based on typical ranges for these functional groups and has not been experimentally verified for this specific compound.

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating the target compound from a mixture and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given its aldehyde functional group, this compound is likely to be sufficiently volatile for GC analysis. An appropriate capillary column, such as one with a mid-polarity stationary phase, would be selected to achieve good separation. epa.govund.edu

The mass spectrometer detector provides both qualitative and quantitative information. By operating in full scan mode, a mass spectrum of the eluting compound can be obtained and compared to a library for identification. For quantification, selected ion monitoring (SIM) mode offers higher sensitivity and selectivity by focusing on characteristic ions of the target molecule. nih.govresearchgate.net Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity of aldehydes. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. phenomenex.com For this compound, reversed-phase HPLC would be a common approach, using a C18 or C8 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Detection can be achieved using a diode array detector (DAD) or a UV-Vis detector, which would monitor the absorbance of the aromatic ring. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). chemicalbook.com This provides both retention time and mass-to-charge ratio data, greatly enhancing the confidence in identification and quantification, especially in complex matrices. chemicalbook.com For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a stable, UV-active derivative, which significantly improves detection limits. docbrown.info

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

The analysis of this compound in complex matrices, such as environmental samples or biological systems, necessitates the use of highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. These methods provide the high-resolution separation required to isolate the target analyte from interfering compounds and the specific detection needed for unambiguous identification and quantification, even at trace levels. The most powerful and widely used hyphenated techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often in its tandem mass spectrometry configuration (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds. For the analysis of chlorinated compounds like this compound, GC-MS offers excellent separation efficiency and highly specific detection. The mass spectrometer provides detailed structural information, enabling confident identification of the analyte.

In research contexts, the analysis of related dichlorophenoxy compounds often involves a derivatization step to improve volatility and chromatographic performance. nih.gov While this compound is inherently more volatile than its corresponding carboxylic acid, 2-(3,5-dichlorophenoxy)acetic acid, derivatization can still be beneficial. For instance, derivatization to form an oxime or a hydrazone can enhance thermal stability and provide characteristic mass spectral fragmentation patterns.

The analytical parameters for GC-MS analysis are critical and must be optimized for the specific analyte and matrix. Based on methods for related compounds, a typical GC-MS setup for analyzing this compound would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Phenoxy Compounds

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial 70°C, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min oup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) oup.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV oup.com |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) oup.com |

This table presents a generalized set of parameters. Actual conditions would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, have become the methods of choice for the analysis of a wide range of environmental contaminants, including phenoxy acid herbicides and their metabolites. econference.io These techniques are particularly advantageous for compounds that are thermally labile or not readily amenable to GC analysis. For this compound, LC-MS avoids potential thermal degradation in a hot GC injector and does not typically require derivatization. elsevierpure.com

The combination of a high-performance liquid chromatograph with a tandem mass spectrometer (LC-MS/MS) provides exceptional selectivity and sensitivity. nih.gov The first mass spectrometer (Q1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits. econference.io

For the analysis of chlorinated phenoxy compounds, reverse-phase chromatography is commonly employed, using a C18 or C8 column. econference.io The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Chlorinated Phenoxy Compounds

| Parameter | Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) or similar |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid nih.gov |

| Gradient Elution | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for related acids econference.io |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) econference.io |

This table illustrates typical parameters. Specific precursor-product ion transitions would need to be determined for this compound.

The application of these hyphenated techniques has been extensively documented for the analysis of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its degradation products. epa.govunesp.br These studies have established robust methods for extracting these compounds from complex matrices like soil and water, followed by sensitive detection using GC-MS or LC-MS/MS. epa.govunesp.br For instance, methods have been validated for the determination of 2,4-D and its metabolite 2,4-dichlorophenol (B122985) in various water matrices with limits of quantification (LOQ) as low as 0.10 µg/L using LC-MS/MS. epa.gov The principles and many of the experimental conditions from these validated methods can be readily adapted for the trace detection and analysis of this compound.

Emerging Research Avenues and Future Perspectives for 2 3,5 Dichlorophenoxy Acetaldehyde

Development of Green Chemistry Approaches for Synthesis and Transformation

The development of environmentally benign methods for synthesizing and transforming 2-(3,5-Dichlorophenoxy)acetaldehyde is a significant area of emerging research. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Future research avenues include moving away from conventional, often wasteful, redox reactions toward more sustainable catalytic processes. acs.org

One promising approach is the catalytic oxidation of the corresponding alcohol, 2-(3,5-Dichlorophenoxy)ethanol, to produce the target aldehyde. Green methods for this transformation could involve using molecular oxygen or hydrogen peroxide as the ultimate oxidant, which are significantly more environmentally friendly than traditional heavy-metal-based oxidizing agents. researchgate.net For instance, research into heterogenized palladium catalysts on supports like iota-carrageenan xerogel has shown success in the aerobic oxidation of benzylic alcohols, a process that could be adapted for this compound. researchgate.net Another innovative green strategy involves the use of gaseous nitrogen dioxide to quantitatively oxidize alcohols to aldehydes, a process that produces nitric acid as the only byproduct, thus minimizing waste. nih.gov

For transformations of the aldehyde itself, biocatalytic methods offer a sustainable alternative. The use of aldehyde dehydrogenase enzymes, for example, can facilitate the highly selective oxidation of aldehydes to carboxylic acids using only air as the oxidant under mild, aqueous conditions. uva.nl Furthermore, advanced oxidation processes (AOPs) like photocatalysis are being explored for the degradation of related chlorophenoxy compounds. bohrium.com These light-driven reactions, often using semiconductor catalysts, represent a green method for breaking down persistent organic pollutants into less harmful substances. bohrium.com

Exploration of Novel Catalytic Reactions

The aldehyde functional group in this compound makes it a versatile substrate for a wide range of novel catalytic reactions, opening up possibilities for synthesizing new and valuable molecules. Research is focusing on using this aldehyde in multi-component reactions, where several starting materials are combined in a single step to create complex products efficiently. Organocatalysts, such as proline and its derivatives, are particularly effective in catalyzing these transformations, including domino reactions that form multiple carbon-carbon bonds in one sequence. researchgate.net

Another area of exploration is the development of highly selective hydrogenation catalysts. While aldehydes are typically reduced to alcohols, modern catalysts can achieve this with high chemoselectivity, meaning the aldehyde group can be targeted even in the presence of other reducible groups like ketones. Well-defined iron(II) pincer complexes have shown activity comparable to noble metals for this purpose, offering a more abundant and less expensive alternative. acs.org Conversely, nickel-catalyzed cross-coupling reactions present a method to transform aromatic aldehydes into valuable aryl ketones using organozinc reagents. researchgate.net

The unique electronic properties of the aldehyde group also allow it to act as a catalyst itself, or in cooperation with a transition metal. rsc.org In such setups, the aldehyde can activate amines for C-H activation reactions by forming a temporary imine intermediate, which directs a metal catalyst to a specific site on the substrate. rsc.org This strategy enables the creation of complex molecular architectures from simple precursors.

Integration of Computational Chemistry with Experimental Studies for Predictive Research

Computational chemistry is becoming an indispensable tool for predicting the reactivity and transformation of molecules like this compound, guiding experimental work and reducing time and resources. By modeling reaction kinetics, researchers can optimize conditions for processes like degradation via advanced oxidation. researchgate.net For instance, chemical kinetic models can accurately predict the effects of reactant concentrations and reaction conditions in Fenton and photo-Fenton processes, which are used to treat organic pollutants. researchgate.net

Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) are powerful computational tools for modeling and optimizing the degradation of pollutants. tandfonline.comfrontiersin.org These models can analyze the complex interplay between various operational parameters—such as pH, catalyst dose, and pollutant concentration—to predict the efficiency of a degradation process like photocatalysis. tandfonline.comnih.gov This predictive power allows for the design of more efficient treatment systems before they are built.

Advanced Mechanistic Investigations into Environmental and Biological Transformations

Understanding how this compound behaves in the environment and in biological systems is critical for assessing its potential impact. Research in this area focuses on elucidating its degradation pathways and identifying its transformation products.

The environmental fate of this compound is likely similar to that of the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org Microbial degradation is a key process, often initiated by the cleavage of the ether bond to form 2,4-dichlorophenol (B122985), which is then further broken down. nih.gov Numerous bacteria have been identified that can use 2,4-D as a carbon source, and the genes responsible for this degradation have been characterized. nih.govnih.gov The degradation of this compound would likely proceed through the formation of 3,5-dichlorophenol (B58162). Another potential pathway is photodegradation, where sunlight helps break down the molecule. wikipedia.org

In biological systems, chlorophenoxy compounds are generally absorbed and excreted in urine with limited biotransformation, which may include some conjugation. epa.gov However, the transformation products of these herbicides can sometimes exhibit different or even higher toxicity than the parent compound. nih.gov For example, studies on related chlorophenoxy herbicides have shown that their transformation products can have a higher inhibitory effect on certain enzymes like acetylcholinesterase. nih.gov Therefore, a key research avenue is to identify the metabolites of this compound and assess their toxicological profiles. This involves studying potential enzymatic pathways, such as those involving laccase or cytochrome P450 enzymes, which are known to degrade other phenylurea herbicides and related compounds. nih.govwikipedia.org

Mentioned Compounds

| Compound Name | IUPAC Name | CAS Number |

| This compound | This compound | 58210-91-0 |

| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | 94-75-7 |

| 2,4-Dichlorophenol | 2,4-Dichlorophenol | 120-83-2 |

| 3,5-Dichlorophenol | 3,5-Dichlorophenol | 591-35-5 |

| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | 94-74-6 |

| Mecoprop | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 |

| Dichlorprop | (RS)-2-(2,4-Dichlorophenoxy)propanoic acid | 120-36-5 |

| Chloroxuron | 3-[4-(4-Chlorophenoxy)phenyl]-1,1-dimethylurea | 1982-47-4 |

Proposed Research Avenues and Methodologies

| Research Area | Proposed Focus | Key Methodologies |

| Green Chemistry | Development of waste-free synthesis routes. | Catalytic aerobic oxidation, biocatalysis with aldehyde dehydrogenases, photocatalytic degradation. |

| Novel Catalysis | Use of the aldehyde in complex molecule synthesis. | Organocatalyzed multi-component reactions, chemoselective hydrogenation, transition metal-cooperative catalysis. |

| Computational Chemistry | Predictive modeling of reactivity and degradation. | Chemical kinetic modeling, Artificial Neural Networks (ANN), Response Surface Methodology (RSM), Langmuir-Hinshelwood models. |

| Mechanistic Investigations | Elucidation of environmental and biological fate. | Microbial degradation studies, identification of metabolic pathways (e.g., ether cleavage), toxicological assessment of transformation products. |

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dichlorophenoxy)acetaldehyde, and what are the critical parameters affecting yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution between 3,5-dichlorophenol and chloroacetaldehyde derivatives under alkaline conditions. Critical parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of phenol to aldehyde precursor minimizes side reactions.

- Reaction medium : Use anhydrous acetone or DMF to enhance solubility of aromatic intermediates.

- Temperature control : Maintain 60–70°C to prevent decomposition of the aldehyde group.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted phenol and byproducts .

- Yield optimization : Monitor reaction progress via TLC (Rf = 0.4 in 7:3 hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Look for a singlet at δ 9.6–9.8 ppm (aldehyde proton) and aromatic protons at δ 6.8–7.2 ppm (split into a doublet due to J-coupling with chlorine atoms).

- ¹³C NMR : Confirm the aldehyde carbon at δ 195–200 ppm and chlorine-substituted carbons at δ 125–135 ppm.

- FT-IR : A strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group.

- Mass spectrometry : ESI-MS should show a molecular ion peak at m/z 235 (M+H⁺) .

- Melting point : Compare observed values (e.g., 180–182°C for related derivatives) with literature data to assess purity .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the aldehyde group.

- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and metals (e.g., iron, copper) to prevent redox reactions .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the herbicidal activity of this compound, and how can conflicting bioassay data be resolved?

- Methodological Answer :

- Bioassay design :

- Model organisms : Use Arabidopsis thaliana or Lemna minor for preliminary phytotoxicity screening.

- Dose-response curves : Test concentrations from 0.1–100 µM to determine EC₅₀ values.

- Positive controls : Compare with 2,4-D (2-(2,4-Dichlorophenoxy)acetic acid) to benchmark activity .

- Resolving contradictions :

- Purity verification : Reanalyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Environmental factors : Control pH (6.5–7.5) and light exposure in growth chambers.

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. How does the electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311G**) to map electron density on the aldehyde carbon. The electron-withdrawing Cl groups reduce electron density, enhancing electrophilicity.

- Experimental validation :

- Kinetic studies : Compare reaction rates with non-chlorinated analogs (e.g., phenoxyacetaldehyde) in nucleophilic additions (e.g., Grignard reactions).

- Product analysis : Use LC-MS to identify adducts and quantify regioselectivity .

Q. What methodologies are effective for analyzing environmental degradation products of this compound in aqueous systems?

- Methodological Answer :

- Sample preparation : Extract water samples via solid-phase extraction (C18 cartridges) and concentrate under nitrogen.

- Analytical techniques :

- HPLC-MS/MS : Use a reverse-phase column and MRM mode to detect dichlorophenol derivatives (e.g., 3,5-dichlorocatechol).

- GC-ECD : Quantify chlorinated byproducts (e.g., dichloroacetic acid) with electron capture detection.

- Degradation pathways : Conduct microbial assays with Pseudomonas spp. to identify biodegradation metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce synthesis : Ensure identical reaction conditions (e.g., solvent, catalyst) as original studies.

- Cross-validate techniques : Compare DSC (Differential Scanning Calorimetry) data with traditional capillary methods for melting points.

- Spectral alignment : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to calibrate NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.